1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione is a compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group, a prop-2-en-1-yl group, and two sulfur atoms forming dithione functionality. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione typically involves the construction of the pyrrolidine ring followed by the introduction of the dithione functionality. One common method involves the reaction of 1-methylpyrrolidine with prop-2-en-1-yl halide under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the dithione group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: The dithione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione involves its interaction with specific molecular targets and pathways. The dithione group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular membranes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
1-Methyl-2-pyrrolidinone: A related compound with a similar pyrrolidine ring structure but lacking the dithione functionality.
3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione: A compound with a similar structure but with a dione group instead of dithione.
Uniqueness: 1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione is unique due to the presence of the dithione group, which imparts distinct chemical and biological properties. This functionality allows the compound to participate in specific reactions and interactions that are not possible with similar compounds lacking the dithione group.
Properties
CAS No. |
106058-13-3 |
---|---|
Molecular Formula |
C8H11NS2 |
Molecular Weight |
185.3 g/mol |
IUPAC Name |
1-methyl-3-prop-2-enylpyrrolidine-2,5-dithione |
InChI |
InChI=1S/C8H11NS2/c1-3-4-6-5-7(10)9(2)8(6)11/h3,6H,1,4-5H2,2H3 |
InChI Key |
SRDKWACBYWANLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)CC(C1=S)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.